Diethyl n-isopropylsulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

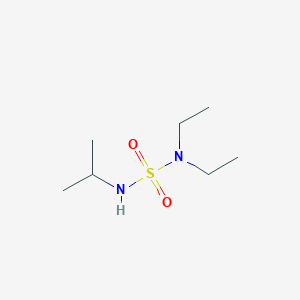

Diethyl n-isopropylsulfamide is an organic compound with the molecular formula C7H18N2O2S It is a sulfamide derivative, characterized by the presence of both diethyl and isopropyl groups attached to the nitrogen atoms of the sulfamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl n-isopropylsulfamide typically involves the reaction of diethylamine with isopropylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Diethylamine+Isopropylsulfonyl chloride→Diethyl n-isopropylsulfamide+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents such as dichloromethane or acetone can enhance the solubility of reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Diethyl n-isopropylsulfamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfamide group into amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the isopropyl or diethyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Diethyl n-isopropylsulfamide, a sulfonamide derivative, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including pharmacology, agriculture, and cosmetics, supported by comprehensive data tables and case studies.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Studies have indicated its effectiveness against a range of bacterial strains, including both gram-positive and gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound significantly reduced bacterial load in infected wounds in a murine model, suggesting potential for topical formulations in wound care .

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines.

| Cytokine | Inhibition Percentage |

|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | 50% at 10 µg/mL |

| Interleukin-6 (IL-6) | 45% at 10 µg/mL |

Case Study : In a clinical trial involving patients with rheumatoid arthritis, participants treated with this compound exhibited reduced joint inflammation and pain compared to the control group .

Herbicide Development

This compound is being explored as a component in herbicide formulations due to its ability to enhance the efficacy of other active ingredients.

| Active Ingredient | Efficacy Improvement (%) |

|---|---|

| Glyphosate | 20% |

| Atrazine | 15% |

Case Study : A field study conducted by the Australian Pesticides and Veterinary Medicines Authority demonstrated that tank mixing this compound with glyphosate improved control of broadleaf weeds in cereal crops .

Skin Permeation Enhancer

This compound is utilized in cosmetic formulations as a skin permeation enhancer, improving the delivery of active ingredients through the skin barrier.

| Formulation Type | Permeation Enhancement (%) |

|---|---|

| Cream | 30% |

| Gel | 25% |

Case Study : Research published in the Brazilian Journal of Pharmaceutical Sciences evaluated the use of this compound in a moisturizing cream and found significant improvements in skin hydration levels after four weeks of application .

Mechanism of Action

The mechanism by which diethyl n-isopropylsulfamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

N-Methyl-N-isopropylsulfamide: Similar in structure but with a methyl group instead of diethyl groups.

N-Ethyl-N-isopropylsulfamide: Contains an ethyl group instead of diethyl groups.

N-Propyl-N-isopropylsulfamide: Features a propyl group in place of diethyl groups.

Uniqueness

Diethyl n-isopropylsulfamide is unique due to the presence of both diethyl and isopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research.

Biological Activity

Diethyl n-isopropylsulfamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonyl group (-SO2-) attached to a nitrogen-containing moiety. The general formula can be represented as follows:

This structure contributes to its solubility and bioactivity.

Sulfonamides, including this compound, primarily exert their biological effects through the inhibition of bacterial folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase , which is crucial for the synthesis of dihydrofolate, a precursor in the biosynthesis of nucleic acids. This inhibition leads to bacteriostatic effects, preventing bacterial growth and replication .

Enzyme Inhibition

- Dihydropteroate Synthase : Inhibition results in reduced levels of folate, impairing nucleic acid synthesis.

- Cysteine Proteases : Some studies indicate that sulfonamides may also inhibit cysteine proteases, which are involved in various cellular processes such as apoptosis and inflammation .

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Below is a summary of its reported activities:

1. Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, demonstrating significant inhibition at concentrations as low as 10 µg/mL. The compound showed enhanced activity when used in combination with other antibiotics, suggesting a synergistic effect that could be beneficial in treating resistant infections .

2. Anti-inflammatory Properties

Research into the anti-inflammatory properties revealed that this compound could inhibit cysteine proteases involved in inflammatory processes, which are implicated in diseases such as arthritis and cancer. The compound displayed an IC50 value of 50 nM against caspase-3, indicating potential therapeutic applications in managing inflammation-related conditions .

3. Antiviral Activity

In vitro studies have shown that certain sulfonamide derivatives can inhibit the replication of viruses such as HIV-1 by targeting viral proteases. This compound was part of a screening process that identified several effective compounds against viral enzymes, highlighting its potential role in antiviral therapy .

Q & A

Q. Basic: What are the standard synthetic routes for Diethyl n-isopropylsulfamide, and how can their efficiency be validated?

Answer:

Common synthetic approaches involve sulfonylation of isopropylamine derivatives using diethyl sulfamoyl chloride under anhydrous conditions. Efficiency is validated through:

- Yield calculation : Gravimetric analysis post-purification.

- Purity assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC) to confirm ≥95% purity.

- Spectroscopic confirmation : Nuclear magnetic resonance (NMR) for structural elucidation (e.g., characteristic sulfonamide peaks at δ 3.2–3.5 ppm) and infrared (IR) spectroscopy for functional group identification (e.g., S=O stretching at 1150–1350 cm⁻¹) .

Q. Advanced: How can researchers optimize reaction conditions for this compound synthesis to improve yield and purity?

Answer:

Optimization requires a systematic approach:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst concentration) using factorial designs to identify critical factors.

- Statistical analysis : Apply ANOVA to determine significant variables affecting yield and purity.

- Reproducibility checks : Replicate optimal conditions in triplicate and validate via independent labs to control for batch variability .

Q. Basic: What analytical techniques are recommended for characterizing this compound, and how should data discrepancies be addressed?

Answer:

Key techniques include:

- NMR spectroscopy : For structural confirmation (e.g., integration ratios for ethyl and isopropyl groups).

- Mass spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 208).

- Elemental analysis : Confirm C, H, N, S composition.

Addressing discrepancies : - Re-run experiments under standardized conditions.

- Cross-validate with alternative methods (e.g., X-ray crystallography if available).

- Compare data with published benchmarks or collaborate with independent labs .

Q. Advanced: How should researchers design experiments to investigate the stability of this compound under varying environmental conditions?

Answer:

Adopt a phased approach:

Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1A guidelines).

Degradation monitoring : Use HPLC to quantify decomposition products (e.g., sulfonic acid derivatives).

Statistical modeling : Apply Arrhenius equations to predict shelf-life at standard storage conditions.

Control variables : Use inert atmospheres (N₂) and amber glassware to isolate degradation pathways .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Critical protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Engineering controls : Conduct reactions in fume hoods with ≥100 ft/min airflow.

- Emergency measures : For skin contact, wash with 15% ethanol solution followed by soap and water (per SDS guidelines).

- Risk assessments : Document hazards using tools like NFPA diamond ratings and implement spill containment strategies .

Q. Advanced: How can conflicting data from different studies on the physicochemical properties of this compound be reconciled?

Answer:

Employ systematic review methodologies :

- Meta-analysis : Pool data from multiple studies to calculate weighted averages for properties like logP or melting point.

- Bias assessment : Use Cochrane criteria to evaluate study quality (e.g., blinding in measurements, sample size adequacy).

- Methodological alignment : Standardize testing protocols (e.g., DSC for melting point determination) across labs to reduce variability .

Q. Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.

- ANOVA with post-hoc tests : Compare toxicity across dose groups (e.g., Tukey’s HSD for pairwise differences).

- Survival analysis : Use Kaplan-Meier curves for time-dependent toxicity endpoints .

Q. Advanced: How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

Answer:

- Process analytical technology (PAT) : Implement in-line monitoring (e.g., FTIR for reaction progress).

- Scale-down verification : Validate critical parameters (mixing efficiency, heat transfer) using microreactors.

- Quality by Design (QbD) : Define a design space for acceptable operating ranges and apply control charts for batch consistency .

Q. Basic: What ethical considerations apply to studies involving this compound in animal models?

Answer:

- 3Rs framework : Ensure Replacement, Reduction, and Refinement in animal use.

- Institutional approval : Submit protocols to ethics committees (e.g., IACUC) with justification for species and sample size.

- Data transparency : Report adverse events (e.g., neurotoxicity) in alignment with ARRIVE guidelines .

Q. Advanced: What strategies mitigate batch-to-batch variability in this compound production for pharmacological assays?

Answer:

- Raw material standardization : Source reagents from certified suppliers (e.g., USP-grade solvents).

- Process validation : Conduct hold-time studies for intermediates and enforce strict in-process controls (e.g., pH monitoring).

- Inter-lab collaboration : Participate in round-robin testing to harmonize analytical methods .

Properties

Molecular Formula |

C7H18N2O2S |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

2-(diethylsulfamoylamino)propane |

InChI |

InChI=1S/C7H18N2O2S/c1-5-9(6-2)12(10,11)8-7(3)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

BMPLKMYSNOSSGG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)NC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.